
1-Bromo-3-butoxy-5-chlorobenzene
Overview
Description
“1-Bromo-3-butoxy-5-chlorobenzene” is a theoretical organic compound that would consist of a benzene ring with bromine, chlorine, and butoxy (butoxide) substituents. The bromine and chlorine atoms are halogens, and the butoxy group is an alkoxy group, which is an ether group attached to an alkyl chain .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-butoxy-5-chlorobenzene” would consist of a benzene ring with bromine, chlorine, and butoxy substituents. The positions of these substituents on the benzene ring would be determined by the numbering in the name .Chemical Reactions Analysis
Bromochlorobenzenes can undergo various chemical reactions. For example, they can participate in bromine-magnesium exchange reactions . They can also act as substrates in catalytic systems for the cyanation of various aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-3-butoxy-5-chlorobenzene” would depend on its structure. Bromochlorobenzenes have a molecular formula of BrC6H4Cl and a molar mass of 191.45 g/mol . They have varying melting and boiling points depending on the specific isomer .Scientific Research Applications
1. Electron Attachment Studies
Dissociative electron attachment (DEA) to molecules like 1-bromo-3-chlorobenzene has been studied, focusing on the formation of fragment anions like Cl− and Br−. This research helps in understanding the electron-molecule interactions, which are important in areas like radiation chemistry and environmental monitoring (Mahmoodi-Darian et al., 2010).
2. Synthetic Chemistry Applications
The synthesis of various organic compounds, including isobenzofuran-1(3H)-ones, involves the use of compounds like 1-bromo-2-(1,3-dioxol-2-yl)benzene. These synthetic methodologies are crucial for developing new pharmaceuticals, agrochemicals, and materials (Kobayashi & Kuroda, 2014).
3. Spectroscopy and Molecular Structure Analysis
Infrared and Raman spectroscopy studies of bromodichlorobenzenes, including compounds similar to 1-bromo-3-butoxy-5-chlorobenzene, have been performed. Such studies aid in the understanding of molecular structures and are essential in fields like material science and analytical chemistry (Nyquist, Loy, & Chrisman, 1981).
4. Thermodynamics and Physical Properties
Research on the vapor pressure and thermodynamic properties of crystalline compounds related to 1-bromo-4-chlorobenzene, a structurally similar compound, provides valuable data for industrial processes, such as purification and crystallization (Oonk, Van Der Linde, Huinink, & Blok, 1998).
5. Organic Synthesis and Medicinal Chemistry
Compounds like 1-bromo-3-buten-2-one, structurally related to 1-bromo-3-butoxy-5-chlorobenzene, have been investigated as building blocks in organic synthesis, leading to the development of new chemical entities for potential use in medicinal chemistry (Westerlund, Gras, & Carlson, 2001).
properties
IUPAC Name |
1-bromo-3-butoxy-5-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWDSRKQQQHRIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-butoxy-5-chlorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(2-Amino-acetylamino)-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B1412695.png)
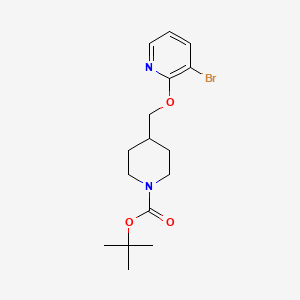
![1-(4-Methylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412699.png)
![Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B1412700.png)
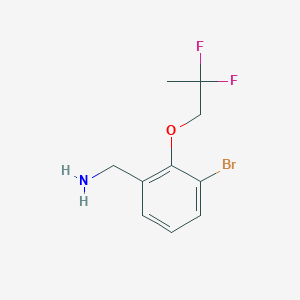
![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1412703.png)
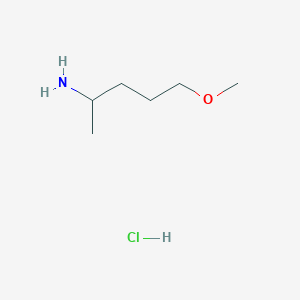
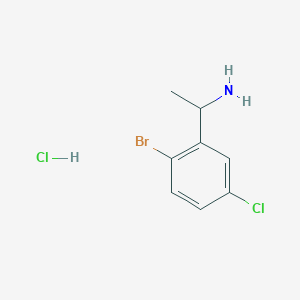
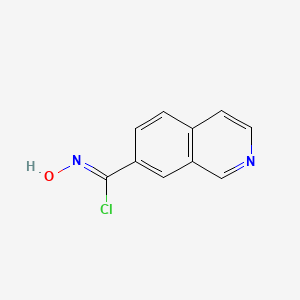
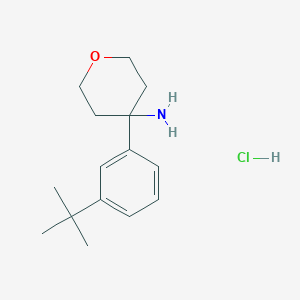
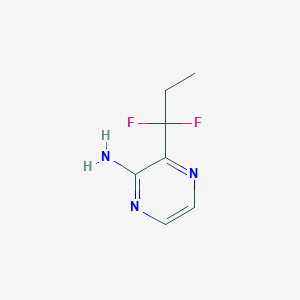

![4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1412716.png)